![molecular formula C20H28N2O4 B1394426 tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate CAS No. 1217482-15-9](/img/structure/B1394426.png)
tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 1217482-15-9. It has a molecular weight of 360.45 . The compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H28N2O4/c1-20(2,3)26-18(23)21-11-9-16(10-12-21)22-17(14-25-19(22)24)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3/t17-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.45 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Graphical Synthetic Routes of Vandetanib : Vandetanib's synthetic routes were reviewed, highlighting tert-butyl 4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate's role. This compound is favored for its high yield and commercial value in industrial-scale production, contributing to Vandetanib's synthesis through a series of chemical reactions including substitution, deprotection, and methylation (Mi, 2015).
Applications in N-heterocycle Synthesis
Applications in N-heterocycles Synthesis : The compound's utility in synthesizing structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, is significant. These structures are crucial in natural products and therapeutically relevant compounds, underscoring the compound's importance in medicinal chemistry and drug development (Philip et al., 2020).
Catalytic and Kinetic Applications
Catalytic Non-Enzymatic Kinetic Resolution : The compound plays a role in the non-enzymatic kinetic resolution of racemates, a critical process in producing chiral compounds. Its utility in catalytic processes highlights its significance in asymmetric synthesis, contributing to the production of enantiopure compounds with high selectivity and yield (Pellissier, 2011).
Environmental Studies and Applications
Adsorption Studies for Environmental Purification : The compound's structure is similar to those used in environmental studies for adsorption processes, indicating potential applications in water purification and treatment of pollutants. Research on adsorbents for removing similar structures from aqueous solutions suggests potential environmental applications (Vakili et al., 2017).
Mechanism of Action
properties
IUPAC Name |
tert-butyl 4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,3)26-18(23)21-11-9-16(10-12-21)22-17(14-25-19(22)24)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQINQKDSBRPPJA-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(COC2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2[C@H](COC2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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